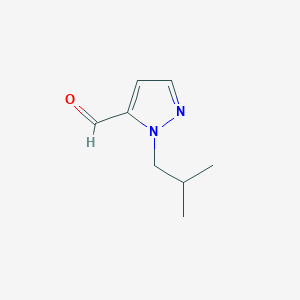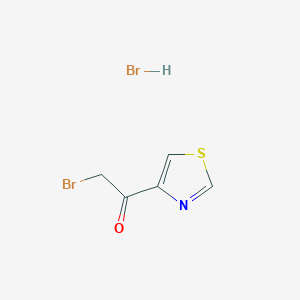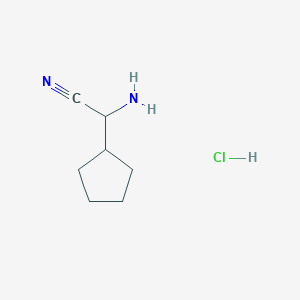![molecular formula C8H5BrN2O2 B1377999 7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 1352393-84-0](/img/structure/B1377999.png)
7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid
Vue d'ensemble
Description
7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring, with a bromine atom at the 7th position and a carboxylic acid group at the 3rd position
Mécanisme D'action
- Upon activation by NGF, TRKA phosphorylates downstream signaling pathways, including Ras/Erk, PLC-γ, and PI3K/Akt, which regulate cell proliferation, differentiation, and survival .
- By interfering with TRKA-mediated pathways, the compound disrupts cell growth and survival mechanisms .
- Impact on Bioavailability : High stability and low inhibitory activity against CYP2C9 enhance bioavailability .
Target of Action (TRKA)
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Result of Action
Action Environment
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclization of substituted pyridines with appropriate reagents. One common method involves the reaction of substituted pyridines with hydroxylamine-O-sulfonic acid to form N-aminopyridine sulfates, which then undergo 1,3-dipolar cycloaddition with ethyl propionate to yield pyrazolo[1,5-A]pyridine-3-carboxylate derivatives . The bromination of these derivatives can be achieved using bromine or N-bromosuccinimide under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using reagents such as aryl boronic acids in Suzuki coupling reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state using appropriate reagents.
Cyclization and Condensation: The compound can participate in cyclization and condensation reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide in the presence of a catalyst.
Suzuki Coupling: Palladium catalysts and aryl boronic acids.
Reduction: Lithium aluminum hydride or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Substituted Derivatives: Various substituted pyrazolo[1,5-A]pyridine derivatives depending on the reagents used.
Cyclized Products: More complex heterocyclic compounds formed through cyclization reactions.
Applications De Recherche Scientifique
7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including antituberculotic compounds.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or photonic properties.
Biological Studies: It is used in the study of enzyme inhibition and molecular interactions due to its ability to form stable complexes with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds have a similar pyrazole-pyridine fused structure but differ in the position of the nitrogen atoms and substituents.
Pyrazolo[1,5-a]pyrimidines: These compounds have an additional nitrogen atom in the ring system, leading to different chemical and biological properties.
Uniqueness
7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of the bromine atom and carboxylic acid group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Propriétés
IUPAC Name |
7-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-3-1-2-6-5(8(12)13)4-10-11(6)7/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQQUPJRJKYUDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C(=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate](/img/structure/B1377921.png)
![4-Boc-1-[(3-bromobenzene)sulfonyl]homopiperazine](/img/structure/B1377922.png)


![Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine](/img/structure/B1377927.png)
![2-[4-(Aminomethyl)phenoxy]-1-(morpholin-4-yl)ethan-1-one hydrochloride](/img/structure/B1377928.png)

![7-Bromopyrido[3,4-b]pyrazine](/img/structure/B1377934.png)
![3-Bromo-7H-furo[3,4-b]pyridin-5-one](/img/structure/B1377935.png)

![Tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1377939.png)
